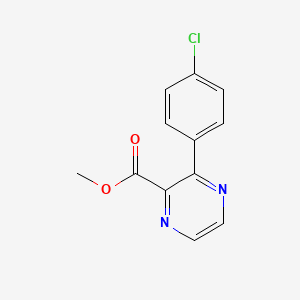

Éster metílico del ácido 3-(4-clorofenil)pirazina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and a carboxylic acid methyl ester group

Aplicaciones Científicas De Investigación

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyrazine derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones.

Introduction of the 4-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-chlorophenyl group onto the pyrazine ring.

Esterification: The carboxylic acid group is converted to its methyl ester form using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

- 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid

- 3-(4-Chloro-phenyl)-pyrazine-2-carboxamide

Uniqueness

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester (also referred to as methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimycobacterial, antibacterial, antifungal, and potential anticancer effects, supported by research findings and data tables.

Antimycobacterial Activity

The compound has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a study, various derivatives of pyrazine-2-carboxylic acids were synthesized and tested, revealing that several compounds exhibited promising antimycobacterial activity. Notably, methyl esters of substituted pyrazine-2-carboxylic acids showed minimum inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide (PZA) and pyrazinoic acid (POA) under acidic conditions.

Key Findings:

- MIC Values : Compounds such as 3-(4-chlorophenyl)-pyrazine-2-carboxylic acid methyl ester demonstrated MIC values ranging from 12.5 to 200 µg/mL depending on pH levels .

- Selectivity Index : The selectivity index (SI), calculated as IC50/MIC, indicated that the compound has a favorable therapeutic window, with SI values significantly higher than 1, suggesting low cytotoxicity relative to its antimycobacterial efficacy .

Table 1: Antimycobacterial Activity of Methyl Esters

| Compound | MIC (µg/mL) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate | 50 | >750 | >15 |

| Pyrazinamide | 12.5–25 | N/A | N/A |

| Pyrazinoic Acid | 200 | N/A | N/A |

Antibacterial and Antifungal Activity

In addition to its antimycobacterial properties, the compound has been assessed for antibacterial and antifungal activities. While some derivatives demonstrated moderate antibacterial effects, the antifungal activity was more pronounced.

Research Insights:

- Antifungal Efficacy : Compounds derived from pyrazine-2-carboxylic acids exhibited significant antifungal activity against strains like Trichophyton mentagrophytes, with MIC values around 15.62 µmol/L for certain derivatives .

- Bacterial Strains : Most tested compounds showed limited activity against common bacterial strains, indicating a selective profile favoring mycobacterial and fungal targets .

Anticancer Potential

Emerging studies suggest that methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate may also possess anticancer properties. Preliminary evaluations indicate its potential as an inhibitor of cancer cell proliferation.

Case Studies:

- In Vitro Studies : In vitro testing on cancer cell lines such as HCT-116 showed that certain derivatives had IC50 values ranging from 0.69 to 11 µM, indicating effective antiproliferative action compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggested that these compounds might interact with key enzymes involved in cancer cell growth and survival pathways .

Propiedades

IUPAC Name |

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPLXHPHTWLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.